molecular formula C23H21N3O3S2 B4044930 (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B4044930
M. Wt: 451.6 g/mol
InChI Key: OQGUIDHTXCAROZ-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazinane ring, followed by the introduction of the various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry. It could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide: can be compared to other thiazinane derivatives, such as those with different substituents on the aromatic rings or variations in the ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure

Properties

IUPAC Name

2-(4-methoxyphenyl)imino-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-29-18-11-9-17(10-12-18)25-23-26(15-19-8-5-13-30-19)21(27)14-20(31-23)22(28)24-16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGUIDHTXCAROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 3
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 4
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

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